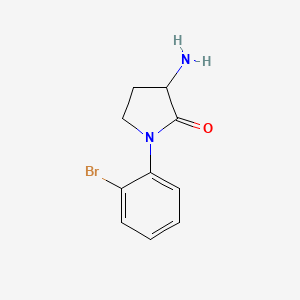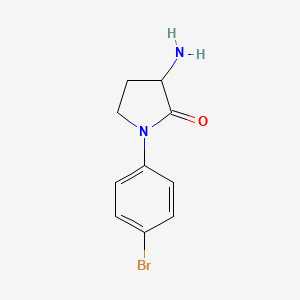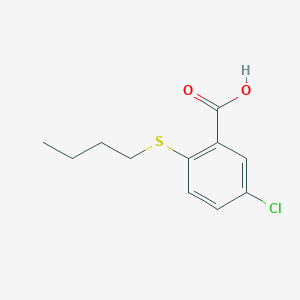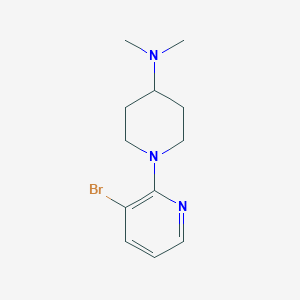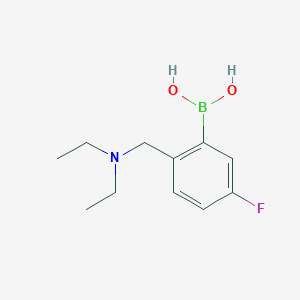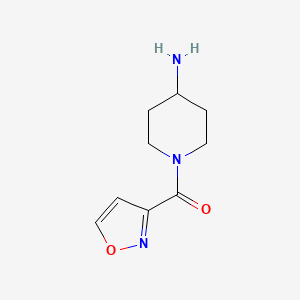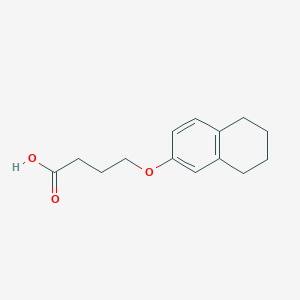![molecular formula C8H15F2NO B1399015 [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol CAS No. 1249897-12-8](/img/structure/B1399015.png)
[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol
Overview
Description
“[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol” is a chemical compound with the CAS Number: 1249897-12-8 . It has a molecular weight of 179.21 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15F2NO/c9-8(10)5-11-3-1-7(6-12)2-4-11/h7-8,12H,1-6H2 . This indicates that the compound has a piperidine ring with a methanol and a difluoroethyl group attached to it.Physical And Chemical Properties Analysis
“[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol” is an oil that is stored at room temperature . It has a molecular weight of 179.21 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol and its derivatives have been synthesized using various techniques, often involving condensation reactions with different sulfonyl chlorides in solvents like methylene dichloride, and characterized by spectroscopic methods. These synthesis methods are critical for creating compounds with potential applications in various fields (Girish et al., 2008), (Prasad et al., 2008).
Crystal Structure : The crystal structure of these compounds reveals specific conformations, such as the piperidine ring adopting a chair conformation. Understanding the crystal structure is vital for assessing the compound's properties and potential applications (Benakaprasad et al., 2007).
Potential Pharmacological Activities
Antiproliferative Activity : Certain derivatives of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol have been identified as potent antiproliferative agents, showing significant activity against various carcinoma cell lines. This suggests their potential use in developing anticancer therapies (Prasad et al., 2010).
Antimicrobial Activity : Some derivatives have also exhibited notable antimicrobial activity against pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Other Applications
Insecticidal Properties : Compounds related to [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol have been isolated from natural sources like Piper nigrum Linn., exhibiting significant insecticidal activity, which could be explored for agricultural or pest control applications (Siddiqui et al., 2004).
Catalysis in Organic Synthesis : These compounds and their derivatives have been used as catalysts in various organic reactions, indicating their utility in chemical synthesis and industrial applications (Kamiguchi et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[1-(2,2-difluoroethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)5-11-3-1-7(6-12)2-4-11/h7-8,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNKYKFYKWRXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)
